molecular formula C25H23F3N2O2 B11084663 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11084663
M. Wt: 440.5 g/mol
InChI Key: ZTLJJZNAUGSGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylphenyl group, a trifluoromethylphenyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

The synthesis of 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline to produce the desired compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents. These reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:

These similar compounds may share some chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C25H23F3N2O2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C25H23F3N2O2/c1-24(2,3)17-13-11-16(12-14-17)22(31)30-21-10-5-4-9-20(21)23(32)29-19-8-6-7-18(15-19)25(26,27)28/h4-15H,1-3H3,(H,29,32)(H,30,31)

InChI Key

ZTLJJZNAUGSGOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.